molecular formula C15H14O2 B1206083 2-Naphthylmethyl cyclopropanecarboxylate CAS No. 72395-08-5

2-Naphthylmethyl cyclopropanecarboxylate

Cat. No.: B1206083
CAS No.: 72395-08-5
M. Wt: 226.27 g/mol
InChI Key: VZPRFNYMFQEGNV-UHFFFAOYSA-N
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Description

Significance of Cyclopropanecarboxylate (B1236923) Frameworks in Organic Chemistry

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a recurring motif in a multitude of bioactive molecules and a valuable building block in organic synthesis. numberanalytics.com Its inherent ring strain and unique bonding characteristics impart specific conformational rigidity to molecules, a desirable trait in drug design for enhancing binding affinity to biological targets. nbinno.com The incorporation of a cyclopropane unit can lead to increased potency, improved metabolic stability, and reduced off-target effects. nih.gov Consequently, the cyclopropyl (B3062369) group is found in a number of drugs approved by the U.S. Food and Drug Administration, including treatments for a range of diseases such as COVID-19, asthma, and hepatitis C. psu.edu

Cyclopropanecarboxylic acids and their derivatives are organic compounds that feature both a carboxylic acid (or its derivative, like an ester) and a cyclopropane ring. fishersci.com These frameworks serve as versatile intermediates in the synthesis of more complex molecules. For instance, the ethyl ester of cyclopropanecarboxylic acid is a precursor in the multi-step synthesis of the antipsychotic drug pimozide. wikipedia.org Furthermore, various derivatives have been investigated for their potential as antidepressants and for the treatment of inflammatory conditions. nih.govgoogle.com The synthesis of these frameworks can be achieved through various methods, including the hydrolysis of cyclopropanecarbonitrile (B140667) or the air oxidation of cyclopropanecarboxaldehyde. wikipedia.org

Role of Naphthalene (B1677914) Derivatives in Chemical Synthesis and Materials Science

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are fundamental components in diverse areas of chemistry. wikipedia.org The largest industrial application of naphthalene is in the production of phthalic anhydride, a key ingredient in the manufacturing of plasticizers and resins. wikipedia.org Naphthalene derivatives also serve as precursors to a wide array of other chemicals, including dyes, surfactants, and agrichemicals. wikipedia.orgnih.gov For example, naphthalene sulfonic acids are utilized as dispersants and wetting agents. knowde.com

In the realm of materials science, the rigid and planar structure of the naphthalene core, combined with its extended π-electron system, makes it an excellent candidate for the construction of organic electronic materials. nih.govrsc.org Naphthalene derivatives have been synthesized and characterized for their use in organic field-effect transistors (OFETs) and as electrochromic materials. rsc.orgmdpi.com

Furthermore, the 2-naphthylmethyl (NAP) group has found significant utility as a protecting group in complex organic synthesis, particularly in carbohydrate chemistry. rsc.orgrsc.orgnih.gov It offers stability under a range of reaction conditions and can be selectively introduced and removed, which is crucial for the multi-step synthesis of oligosaccharides. nih.gov The 2-naphthylmethyl group can be cleaved under specific conditions, such as catalytic hydrogenation or by using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.orgresearchgate.net

Overview of 2-Naphthylmethyl cyclopropanecarboxylate in Academic Literature

Direct and extensive research focusing solely on this compound is limited in publicly available scientific literature. However, its synthesis can be envisioned through standard esterification methods. A relevant study describes the synthesis of 2-naphthylmethyl esters via the ring-opening of cyclopropanated 7-oxabenzonorbornadienes with carboxylic acids. This reaction proceeds in moderate yields and is catalyzed by p-toluenesulfonic acid monohydrate.

The 2-naphthylmethyl (NAP) moiety is well-documented as a versatile protecting group for various functional groups, including hydroxyls and amines. rsc.orgresearchgate.netacs.org For instance, the 2-naphthylmethyl ether can be selectively cleaved in the presence of other protecting groups, highlighting its utility in orthogonal protection strategies in complex syntheses. rsc.org The synthesis of benzyl-type ethers and esters, a class to which this compound belongs, can be achieved under mild conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate. nih.gov

Scope of Research and Unexplored Avenues for this compound

Given the established biological significance of the cyclopropanecarboxylate framework and the unique properties of naphthalene derivatives, there are several unexplored avenues for research into this compound.

Medicinal Chemistry: The combination of the cyclopropane ring, known to enhance pharmacological properties, with the naphthalene moiety could lead to novel therapeutic agents. nbinno.comnih.gov Future research could involve the synthesis and screening of this compound and its analogues for various biological activities.

Materials Science: The naphthalene component suggests potential applications in organic electronics. rsc.org The ester could be investigated as a component in organic light-emitting diodes (OLEDs) or as a dopant in organic semiconductors. Its photophysical properties, such as fluorescence, could be of interest. nih.gov

Protecting Group Chemistry: Further investigation into the cleavage conditions of the 2-naphthylmethyl ester could refine its use as a protecting group for carboxylic acids, potentially offering advantages in specific synthetic contexts.

Properties

CAS No.

72395-08-5

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

naphthalen-2-ylmethyl cyclopropanecarboxylate

InChI

InChI=1S/C15H14O2/c16-15(13-7-8-13)17-10-11-5-6-12-3-1-2-4-14(12)9-11/h1-6,9,13H,7-8,10H2

InChI Key

VZPRFNYMFQEGNV-UHFFFAOYSA-N

SMILES

C1CC1C(=O)OCC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CC1C(=O)OCC2=CC3=CC=CC=C3C=C2

Other CAS No.

72395-08-5

Synonyms

2-naphthylmethyl cyclopropanecarboxylate
Ro 12-0470

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Esterification and Transesterification Approaches

These methods involve the formation of the ester bond as the final key step, starting from pre-existing cyclopropane (B1198618) and naphthalene (B1677914) moieties.

The most direct route to 2-Naphthylmethyl cyclopropanecarboxylate (B1236923) is the esterification of cyclopropanecarboxylic acid with 2-naphthylmethanol. This reaction is a specific application of the well-established Fischer-Speier esterification, which typically proceeds under acidic catalysis. masterorganicchemistry.com The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester. masterorganicchemistry.com

A common variation involves the reaction of a salt of the carboxylic acid with a reactive derivative of the alcohol, such as an alkyl halide. For instance, cyclopropanecarboxylic acid can be deprotonated with a base like potassium carbonate, and the resulting carboxylate salt can then react with 2-(bromomethyl)naphthalene (B188764) in a suitable solvent like acetone. This nucleophilic substitution reaction yields the desired ester. prepchem.com

Table 1: Example of Direct Esterification

Reactant 1 Reactant 2 Reagents/Conditions Product Reference

The efficiency of these methods is often high, but they rely on the commercial availability or prior synthesis of both the cyclopropanecarboxylic acid and the 2-naphthylmethanol derivative.

Transesterification offers an alternative route where a different ester of cyclopropanecarboxylic acid (e.g., methyl or ethyl cyclopropanecarboxylate) is converted into the target naphthylmethyl ester by reaction with 2-naphthylmethanol. This equilibrium-driven process requires a catalyst to proceed at a reasonable rate.

Lanthanide metal oxides and their derivatives have emerged as potent heterogeneous catalysts for transesterification reactions. rsc.orgnih.gov These catalysts are valued for their reusability and environmental friendliness. nih.gov For example, praseodymium(IV) oxide (PrO₂) has demonstrated high catalytic activity in the transesterification of various organic substrates. rsc.org The mechanism generally involves the activation of the alcohol by the lanthanide metal center, increasing its nucleophilicity towards the ester carbonyl group. While specific applications to 2-Naphthylmethyl cyclopropanecarboxylate are not extensively documented, the broad utility of lanthanide catalysts suggests their potential applicability in this specific transformation. nih.gov

Cyclopropanation Reactions in Ester Synthesis

In these strategies, the characteristic three-membered ring of the cyclopropane moiety is constructed during the synthesis, often through the reaction of a carbene or carbene equivalent with an alkene.

The metal-catalyzed reaction of a diazo compound with an alkene is a powerful and widely used method for forming cyclopropane rings. nih.govwikipedia.org Rhodium(II) complexes, such as dirhodium tetraacetate, are particularly effective catalysts for this transformation. wikipedia.org The reaction proceeds through the formation of a metal carbene intermediate, which then adds to an alkene in a concerted, stereospecific manner. wikipedia.org

To synthesize a precursor for this compound, this reaction could involve the cyclopropanation of a vinylnaphthalene with an alkyl diazoacetate. The resulting cyclopropanecarboxylate ester could then be converted to the target compound via transesterification. Alternatively, a diazoacetate bearing the 2-naphthylmethyl group could be reacted with an alkene like ethylene, although this is often less practical. Chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, can be employed to achieve high levels of enantioselectivity in these cyclopropanation reactions. acs.orgnih.gov

Table 2: Key Features of Rhodium-Catalyzed Cyclopropanation

Catalyst Type Key Intermediate General Reactants Stereocontrol Reference
Rhodium(II) Carboxylates Rhodium Carbenoid Diazoacetate and Alkene High (retention of alkene stereochemistry) wikipedia.org

Donor-acceptor (D-A) cyclopropanes are highly versatile synthetic intermediates characterized by a carbon-carbon bond that is polarized by adjacent electron-donating (donor) and electron-withdrawing (acceptor) groups. nih.govresearchgate.net This polarization facilitates ring-opening reactions under the influence of Lewis acids or other promoters, making them valuable 1,3-zwitterionic synthons. nih.gov

In the context of synthesizing naphthyl-substituted systems, a D-A cyclopropane featuring a naphthyl group as the donor substituent can undergo a ring-opening reaction. For example, a 2-naphthylcyclopropane-1,1-dicarboxylate can react with a nucleophile in a formal [3+2] cycloaddition or a ring-opening alkylation. nih.govrsc.org These reactions can lead to more complex structures from which the target ester could be derived through subsequent functional group manipulations. The reactivity and the products formed are highly dependent on the nature of the D-A cyclopropane, the reaction partner, and the catalyst employed. nih.govacs.org

Multi-component and Cascade Reactions for Naphthyl-Cyclopropyl Systems

Advanced synthetic strategies aim to increase molecular complexity in a single operation by combining multiple reactants in one pot (multi-component reactions) or by designing a sequence of intramolecular reactions that occur sequentially (cascade reactions).

Multi-component reactions (MCRs) are highly efficient processes that form a product from three or more starting materials in a single synthetic step. fardapaper.irmdpi.com An electrocatalytic, stereoselective MCR has been developed for the synthesis of complex cyclopropanecarboxylic acid derivatives from aldehydes and C-H acids. rsc.org A hypothetical MCR for a naphthyl-cyclopropyl system could involve the one-pot reaction of a naphthyl-containing aldehyde, a malonate derivative, and a brominating agent to generate a cyclopropane ring in situ, which could then be esterified. The use of 2-naphthol (B1666908) as a component in various MCRs to build complex heterocyclic structures is well-documented and highlights the utility of naphthyl groups in such reactions. fardapaper.ir

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially without isolating intermediates. frontiersin.org An organocatalytic asymmetric cascade Michael-alkylation reaction has been shown to produce chiral cyclopropanes with high selectivity. acs.org A potential cascade route to a this compound precursor could begin with a Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. frontiersin.orgrsc.org Such a sequence efficiently builds the core structure, which can then be further elaborated to the final product.

Stereoselective and Enantioselective Synthesis Pathways

Achieving stereocontrol in the synthesis of cyclopropane-containing molecules is a significant objective in modern organic chemistry. For derivatives like this compound, where the cyclopropane ring can possess multiple stereocenters, the development of stereoselective and enantioselective pathways is crucial. While specific enantioselective syntheses of the title compound are not extensively documented in publicly available literature, several established methodologies for the asymmetric synthesis of cyclopropanes can be applied.

Catalytic Asymmetric Cyclopropanation:

One of the most powerful strategies for enantioselective cyclopropane synthesis involves the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. Chiral rhodium(II) carboxylate complexes are particularly effective for this transformation. nih.govrsc.orgnih.govresearchgate.net For instance, the reaction of an appropriate alkene with a diazoacetate can be catalyzed by a chiral rhodium catalyst to yield a cyclopropanecarboxylate with high enantiomeric excess. In the context of this compound, one could envision a two-step approach: first, an enantioselective cyclopropanation of a suitable alkene with a diazoacetate to form a chiral cyclopropanecarboxylic acid derivative, followed by esterification with 2-(bromomethyl)naphthalene or 2-naphthylmethanol.

Alternatively, 2-naphthylmethyl acrylate (B77674) could be directly employed as the alkene component in a rhodium-catalyzed cyclopropanation with a diazo compound. The choice of the chiral ligand on the rhodium catalyst is critical for inducing high levels of stereoselectivity. nih.govrsc.org

Table 1: Chiral Rhodium Catalysts for Asymmetric Cyclopropanation

Catalyst Typical Application Reference
Rh₂(S-DOSP)₄ Asymmetric cyclopropanation of olefins. nih.gov
Rh₂(S-PTAD)₄ Asymmetric cyclopropenation of alkynes. researchgate.net
Rh₂(S-IBAZ)₄ Stereoselective cyclopropanation of alkenes, alkynes, and allenes. researchgate.net

Simmons-Smith and Related Reactions:

The Simmons-Smith reaction, which utilizes a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for the stereospecific cyclopropanation of alkenes. wikipedia.orgnumberanalytics.comtcichemicals.com The reaction is known to be directed by hydroxyl groups, allowing for diastereoselective cyclopropanations of allylic alcohols. An asymmetric variant of the Simmons-Smith reaction, employing stoichiometric chiral additives or chiral catalysts, can provide access to enantioenriched cyclopropanes. organic-chemistry.org The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often provides improved results. nih.gov

A potential stereoselective route to this compound could involve the asymmetric cyclopropanation of a chiral allylic alcohol, followed by oxidation and esterification.

Protective Group Strategies in Naphthyl-Containing Syntheses

In the synthesis of complex molecules containing the naphthyl group, the use of protecting groups is often indispensable to mask reactive functionalities and ensure selective transformations. The 2-naphthylmethyl (Nap) group itself can serve as a protecting group for alcohols and other functional groups.

The Nap group is generally stable to a wide range of reaction conditions. However, its selective removal is a key consideration. The 2-naphthylmethyl ether can be cleaved under specific conditions, such as catalytic hydrogenation. arkat-usa.org Research has shown that the selective hydrogenolysis of a 2-naphthylmethyl ether in the presence of a p-methoxybenzyl (PMB) ether is possible, highlighting the subtle differences in reactivity that can be exploited in a protecting group strategy. arkat-usa.org

In a synthetic sequence targeting this compound, other functional groups within the molecule might require protection. The choice of protecting groups would be dictated by their compatibility with the conditions used for the cyclopropanation and esterification steps. For instance, if the synthesis involves a Grignard reagent or other strongly basic/nucleophilic species, protecting groups labile under these conditions would be unsuitable.

Table 2: Protecting Groups Relevant to Naphthyl-Containing Syntheses

Protecting Group Abbreviation Functionality Protected Cleavage Conditions Reference
2-Naphthylmethyl Nap Alcohol Catalytic Hydrogenation arkat-usa.org
p-Methoxybenzyl PMB Alcohol Oxidative cleavage (DDQ, CAN) arkat-usa.org

Synthetic Routes to Related Cyclopropanecarboxylate Derivatives

The synthesis of the cyclopropanecarboxylate core is a well-established area of organic synthesis, with numerous methods available.

From Cyclopropanecarboxylic Acid:

A straightforward approach to this compound is the esterification of cyclopropanecarboxylic acid with a suitable 2-naphthylmethyl derivative. A documented synthesis of the related compound, cyclopropane carboxylic acid (6-methyl-2-naphthyl)methyl ester, involves the reaction of cyclopropanecarboxylic acid with 6-methyl-2-(bromomethyl)naphthalene in the presence of potassium carbonate in acetone. prepchem.com A similar strategy could be employed using 2-(bromomethyl)naphthalene to yield the title compound.

Alternatively, a Fischer esterification of cyclopropanecarboxylic acid with 2-naphthylmethanol under acidic catalysis could be utilized. masterorganicchemistry.com

Malonic Ester Synthesis:

A classic route to cyclopropanecarboxylic acid involves the reaction of a malonic ester with a 1,2-dihaloethane, followed by hydrolysis and decarboxylation. This method provides a reliable way to construct the cyclopropane ring with an attached carboxyl group.

From γ-Chlorobutyronitrile:

An efficient synthesis of cyclopropanecarboxylic acid starts from γ-chlorobutyronitrile. orgsyn.org Treatment with a strong base, such as sodium hydroxide, induces an intramolecular cyclization to form cyclopropyl (B3062369) cyanide, which is then hydrolyzed to the carboxylic acid. This method has been reported to produce the acid in good yield. orgsyn.org

Table 3: Common Reagents in the Synthesis of Cyclopropanecarboxylate Derivatives

Reagent/Starting Material Synthetic Transformation Product Type Reference
Cyclopropanecarboxylic acid and 2-(bromomethyl)naphthalene Williamson ether synthesis-like esterification Naphthylmethyl cyclopropanecarboxylate prepchem.com
Cyclopropanecarboxylic acid and 2-naphthylmethanol Fischer Esterification Naphthylmethyl cyclopropanecarboxylate masterorganicchemistry.com
Diethyl malonate and 1,2-dibromoethane Malonic ester synthesis Cyclopropanedicarboxylic acid (precursor) -
γ-Chlorobutyronitrile Intramolecular cyclization and hydrolysis Cyclopropanecarboxylic acid orgsyn.org
Alkene and Diazoacetate Rhodium-catalyzed cyclopropanation Cyclopropanecarboxylate ester nih.govrsc.org

Advanced Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing connectivity. libretexts.orgnih.gov A COSY spectrum for 2-Naphthylmethyl cyclopropanecarboxylate (B1236923) would reveal correlations between adjacent protons, for instance, within the cyclopropane (B1198618) ring and across the aromatic protons of the naphthalene (B1677914) ring system. libretexts.org An HSQC spectrum directly correlates each proton to its attached carbon, simplifying the assignment of the complex ¹³C NMR spectrum. nih.gov For quaternary carbons, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be employed to establish long-range (2-3 bond) correlations to nearby protons. nih.gov

Solid-state NMR (ssNMR) could provide insights into the molecular structure and dynamics in the solid phase, which can differ from the solution state. This technique is particularly useful for analyzing crystalline or amorphous solid samples and can reveal information about polymorphism and molecular packing.

Predicted ¹H and ¹³C NMR Data for 2-Naphthylmethyl cyclopropanecarboxylate

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl (B3062369) CH~1.60~15
Cyclopropyl CH₂~0.90~8
Methylene CH₂~5.30~67
Naphthyl CH (aromatic)~7.40 - 7.90~125 - 135
Naphthyl C (quaternary)-~130 - 135
Carbonyl C=O-~174

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. taylorfrancis.com For this compound (C₁₅H₁₄O₂), the expected exact mass can be calculated with high precision, allowing for unambiguous molecular formula determination.

Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), provide detailed information about the molecule's structure through controlled fragmentation. nih.govmdpi.com The fragmentation pattern is predictable based on the strengths of chemical bonds and the stability of the resulting fragments.

Predicted HRMS Data and Fragmentation Pattern

Analysis Result
Molecular Formula C₁₅H₁₄O₂
Calculated Exact Mass 226.0994 u
Major Predicted Fragments * m/z 141: [C₁₀H₇CH₂]⁺ (Naphthylmethyl cation) - from cleavage of the ester bond.
* m/z 85: [C₃H₅CO]⁺ (Cyclopropanecarbonyl cation) - from cleavage of the ester bond.
* m/z 69: [C₄H₅O]⁺ - from rearrangement and fragmentation of the cyclopropanecarbonyl moiety.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.comnih.gov These two techniques are often complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

For this compound, the most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the C=O stretching of the ester group. researchgate.net The aromatic C-H and C=C stretching vibrations of the naphthalene ring, as well as the C-H and C-C vibrations of the cyclopropane ring, would also be observable. nih.goviosrjournals.org Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring and the C-C bonds of the cyclopropane ring. researchgate.net

Predicted Vibrational Frequencies

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O Stretch (Ester)~1730 (strong)~1730 (weak)
C-O Stretch (Ester)~1250 - 1100 (strong)
Aromatic C-H Stretch~3100 - 3000 (medium)~3100 - 3000 (strong)
Aromatic C=C Stretch~1600, ~1500 (medium)~1600, ~1500 (strong)
Cyclopropyl C-H Stretch~3000 - 2900 (medium)~3000 - 2900 (medium)
Cyclopropyl C-C Stretch~1020 (weak)~1020 (strong)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsional angles of the molecule. caltech.edu This technique would also reveal the packing arrangement of the molecules in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential π-π stacking of the naphthalene rings. nih.gov

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., ECD, ORD)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. nih.gov this compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced, for example, by substitution on the cyclopropane ring, these techniques would be crucial for determining the enantiomeric excess (ee) and the absolute configuration of the enantiomers. nih.govwikipedia.org The sign and magnitude of the Cotton effects in the ECD spectrum could be correlated with the stereochemistry of the molecule. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic makeup. These methods solve the Schrödinger equation for a given molecular system, yielding a wealth of information about its stability, geometry, and electronic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Naphthylmethyl cyclopropanecarboxylate (B1236923), a DFT study would be the first step in a thorough computational analysis.

A primary application of DFT would be geometry optimization . This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides key data such as bond lengths, bond angles, and dihedral angles. For 2-Naphthylmethyl cyclopropanecarboxylate, this would reveal the precise orientation of the bulky naphthyl group relative to the cyclopropanecarboxylate moiety.

Furthermore, DFT calculations would elucidate the electronic structure . This includes the distribution of electron density, the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Illustrative Data from a Hypothetical DFT Calculation:

Table 1: Predicted Geometric and Electronic Parameters for this compound from a Hypothetical DFT (B3LYP/6-31G) Calculation*

ParameterPredicted ValueSignificance
Bond Lengths (Å)
C=O~1.21Typical double bond character
C-O (ester)~1.35Typical single bond character
Frontier Orbitals (eV)
HOMO Energy-6.5Indicates electron-donating ability
LUMO Energy-1.2Indicates electron-accepting ability
HOMO-LUMO Gap5.3Suggests good kinetic stability
Charges
Mulliken Charge on C=O Carbon+0.6Electrophilic site
Mulliken Charge on C=O Oxygen-0.5Nucleophilic site

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of various properties, including spectroscopic data.

For this compound, ab initio calculations could be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can be invaluable for interpreting experimental spectra and assigning specific peaks to the vibrational modes of the molecule (e.g., the carbonyl stretch of the ester group). Similarly, by calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C), a theoretical NMR spectrum can be predicted, aiding in the assignment of chemical shifts observed in experimental NMR.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. An MD simulation would model the movement of the atoms of this compound, and potentially surrounding solvent molecules, by solving Newton's equations of motion.

A key application for MD would be conformational analysis . The ester linkage and the bond connecting the naphthyl group to the ester allow for rotational freedom. MD simulations could explore the different accessible conformations (rotamers) of the molecule and their relative stabilities. This is crucial for understanding how the molecule might fit into a binding site of a biological target, for example.

Furthermore, MD simulations can model intermolecular interactions . By simulating this compound in a solvent (e.g., water or an organic solvent), one could study how the molecule interacts with its surroundings. This can be used to predict properties like solubility and to understand how the solvent might influence the molecule's conformation.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing a detailed picture of how reactants are converted into products. For this compound, a relevant reaction to model would be its hydrolysis—the cleavage of the ester bond.

Reaction pathway modeling would involve identifying the most likely mechanism for this reaction. This includes locating the transition state , which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate. Computational studies on other cyclopropanecarboxylate esters have suggested that the cyclopropyl (B3062369) group provides hyperconjugative stabilization, which can increase the stability of the ester towards hydrolysis. wikipedia.orgnih.gov A similar effect would be expected for this compound.

By calculating the energy difference between the reactants and the transition state, the activation energy for the hydrolysis reaction can be predicted. This would provide a quantitative measure of the compound's stability.

Illustrative Data from a Hypothetical Reaction Pathway Calculation:

Table 2: Hypothetical Activation Energies for the Hydrolysis of this compound Compared to a Non-Cyclopropyl Analogue
CompoundPredicted Activation Energy (kcal/mol)Implication
This compound25.0Higher stability
2-Naphthylmethyl acetate (B1210297) (hypothetical)22.5Lower stability

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data that can be directly compared with experimental results. As mentioned in section 5.1.2, quantum chemical calculations can predict IR and NMR spectra.

The process involves first performing a geometry optimization and frequency calculation. The calculated vibrational frequencies can then be plotted to generate a theoretical IR spectrum. It is common to apply a scaling factor to the calculated frequencies to better match experimental values, as the computational methods often have systematic errors.

For NMR, after geometry optimization, the magnetic shielding constants for each nucleus are calculated. These are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). The predicted chemical shifts can then be compared to an experimental NMR spectrum to confirm the structure of the compound and aid in the assignment of peaks. The accuracy of these predictions provides a strong validation of the computational model.

Chemical Applications and Utility

Role as a Synthetic Intermediate for Complex Organic Molecules

There is no readily available scientific literature that describes the use of 2-Naphthylmethyl cyclopropanecarboxylate (B1236923) as a synthetic intermediate in the construction of more complex organic molecules. Generally, synthetic intermediates are compounds that are themselves the products of chemical reactions and serve as precursors for subsequent reaction steps. The structural motifs within 2-Naphthylmethyl cyclopropanecarboxylate, such as the naphthalene (B1677914) ring system and the cyclopropane (B1198618) ring, are common in complex natural products and pharmaceuticals. However, this specific ester has not been identified as a key building block or intermediate in documented synthetic pathways.

Potential in Agrochemical Development

While cyclopropanecarboxylate derivatives are a well-established class of compounds in the agrochemical industry, particularly as insecticides related to synthetic pyrethroids, there is no specific information available that details the exploration or development of this compound for such purposes. The development of new agrochemicals involves the synthesis and screening of large libraries of compounds to identify structures with desired biological activity. Based on available data, this compound has not been highlighted as a compound of interest in this field.

Applications in Materials Science

In the realm of materials science, functional monomers can be polymerized to create materials with specific properties. The naphthalene moiety, for instance, can impart desirable thermal or optical properties to polymers. However, there is no evidence in the scientific literature to suggest that this compound has been utilized as a monomer for the development of functional polymers or for any other application in materials science.

Role in Organocatalysis or Ligand Design

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Similarly, ligands are molecules that bind to metal centers to create catalysts with specific activities and selectivities. While complex organic structures are often employed in these roles, there are no published studies that describe the use of this compound as an organocatalyst or as a ligand in catalyst design.

Derivatization Strategies for Analytical Methodologies

Derivatization in analytical chemistry is the process of chemically modifying a compound to enhance its detection or separation. For example, a molecule might be altered to make it fluorescent or more volatile for gas chromatography. There are no documented analytical methods that employ a derivatization strategy involving this compound or that are designed for its specific detection through such a strategy.

Green Chemistry Approaches in 2 Naphthylmethyl Cyclopropanecarboxylate Synthesis

Solvent-Free or Alternative Solvent Reactions (e.g., Ionic Liquids, Supercritical Fluids)

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. The synthesis of 2-Naphthylmethyl cyclopropanecarboxylate (B1236923) can be made more sustainable by employing solvent-free conditions or by using greener alternative solvents.

Solvent-Free Reactions: Performing the esterification of 2-naphthylmethanol with cyclopropanecarboxylic acid or its derivatives without a solvent is a highly effective green strategy. youtube.com This approach, often facilitated by mechanochemical methods (ball milling) or by simply heating the neat reactants with a catalyst, reduces waste, simplifies purification, and can lead to lower energy consumption. nih.gov For instance, the use of a recyclable, heterogeneous catalyst like silica-supported boric acid has proven effective for trans-esterification under solvent-free conditions, offering high yields and easy catalyst recovery. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both catalysts and solvents. youtube.com Brønsted acidic ionic liquids have been successfully used as recyclable catalysts for esterification reactions, replacing corrosive mineral acids like sulfuric acid. researchinschools.org A significant advantage is that many esters, likely including 2-Naphthylmethyl cyclopropanecarboxylate, are immiscible with the ionic liquid, allowing for simple phase separation of the product and reuse of the IL-catalyst system. researchinschools.org

Supercritical Fluids (SCFs): Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another green alternative. A substance becomes a supercritical fluid when its temperature and pressure exceed their critical points, endowing it with unique properties like high diffusivity, low viscosity, and tunable density. nih.govelsevierpure.com Using scCO₂ as a reaction medium for the synthesis of this compound could eliminate the need for organic solvents. nih.gov Furthermore, the solubility of reactants and products can be finely tuned by adjusting pressure and temperature, facilitating easier separation and purification post-reaction. nih.govresearchgate.net

Solvent SystemKey Green AdvantagesPotential Application in SynthesisReference
Solvent-FreeEliminates solvent waste; simplifies purification; potentially lower energy use.Direct esterification of 2-naphthylmethanol and cyclopropanecarboxylic acid with a solid catalyst. youtube.comnih.gov
Ionic Liquids (ILs)Act as both catalyst and solvent; low volatility; recyclable; can replace corrosive mineral acids.Acidic IL-catalyzed esterification with easy product separation. researchinschools.org
Supercritical CO₂ (scCO₂)Non-toxic, non-flammable, and inexpensive; tunable solvent properties; easy product separation via depressurization.Enzyme-catalyzed or chemically catalyzed esterification in a scCO₂ medium. nih.govnih.gov

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept central to green chemistry, measures how efficiently all reactant atoms are incorporated into the final desired product. rsc.orgnumberanalytics.com A reaction with high atom economy generates minimal by-products. primescholars.com The synthesis of this compound can be designed to maximize atom economy.

The most common method for synthesizing this ester is likely the Fischer esterification of 2-naphthylmethanol with cyclopropanecarboxylic acid or the reaction of 2-naphthylmethanol with a more reactive derivative like cyclopropanecarbonyl chloride.

Route A (Fischer Esterification): 2-Naphthylmethanol + Cyclopropanecarboxylic acid → this compound + Water

Route B (Acyl Chloride): 2-Naphthylmethanol + Cyclopropanecarbonyl chloride → this compound + Hydrochloric acid

While both routes produce the desired ester, their atom economies differ significantly. The Fischer esterification is an equilibrium reaction that produces water as the only by-product. In contrast, the acyl chloride route generates stoichiometric amounts of hydrochloric acid, which must be neutralized, creating salt waste. Addition reactions, where all reactant atoms are incorporated into the product, represent the ideal for atom economy (100%). primescholars.com

Synthesis RouteReactantsDesired ProductBy-product(s)Theoretical Atom Economy (%)
Fischer Esterification2-Naphthylmethanol (158.19 g/mol) + Cyclopropanecarboxylic acid (86.09 g/mol)This compound (226.27 g/mol)Water (18.015 g/mol)92.6%
Acyl Chloride Route2-Naphthylmethanol (158.19 g/mol) + Cyclopropanecarbonyl chloride (104.54 g/mol)This compound (226.27 g/mol)Hydrochloric acid (36.46 g/mol)86.2%

Calculation: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. researchgate.net

Catalytic and Enzyme-Mediated Synthesis Pathways

Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry, as it reduces waste and often allows for milder reaction conditions.

Heterogeneous Acid Catalysts: To circumvent the problems associated with homogeneous acid catalysts (e.g., sulfuric acid), solid acid catalysts like Amberlyst-15 can be employed for the esterification. jetir.org These catalysts are easily filtered out of the reaction mixture, are reusable, and reduce the generation of acidic wastewater, making the process cleaner and more cost-effective. jetir.orgresearchgate.net

Enzyme-Mediated Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to esters. Lipases, a class of enzymes, are particularly effective at catalyzing esterification and transesterification reactions under mild conditions. researchgate.netnih.gov The synthesis of this compound could be achieved by reacting 2-naphthylmethanol with cyclopropanecarboxylic acid (or an ester thereof) using an immobilized lipase (B570770) such as Novozym 435 (lipase B from Candida antarctica). nih.govnih.gov Enzymatic processes are highly specific, reducing by-product formation, and operate in benign aqueous or solvent-free systems. researchgate.net

Furthermore, advanced biocatalytic methods are emerging for the synthesis of the cyclopropane (B1198618) ring itself. Engineered heme proteins can catalyze carbene transfer to olefins, providing a stereoselective and green alternative to traditional metal-catalyzed cyclopropanation, avoiding expensive and toxic heavy metals. nih.govnih.govresearchgate.net

Photocatalysis: Recent advances have demonstrated the use of photocatalysts for C-H bond activation and ester synthesis, using light as a clean energy source. labmanager.comsciencedaily.com Organophotocatalysis has also been applied to the cyclopropanation of olefins, offering a metal-free pathway to construct the cyclopropane ring. acs.org

Flow Chemistry Applications for Enhanced Sustainability

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. mdpi.com This technology enhances safety, particularly for exothermic reactions, improves heat and mass transfer, and allows for precise control over reaction parameters like temperature, pressure, and residence time. rsc.org

The synthesis of this compound could be adapted to a flow process. For example, a solution of 2-naphthylmethanol and cyclopropanecarboxylic acid could be pumped through a heated tube packed with a solid acid catalyst (a packed-bed reactor). mdpi.com This setup allows for continuous production, easy scalability, and integration of in-line purification steps, leading to a more efficient and sustainable manufacturing process. Flow systems are also ideal for photochemical and biocatalytic reactions, enabling better light penetration and efficient enzyme utilization, respectively.

Minimization of By-product Formation and Waste

The ultimate goal of applying green chemistry principles is to design synthetic routes that are inherently waste-free. The strategies discussed above all contribute to this objective.

Catalysis: Using recyclable heterogeneous or enzymatic catalysts minimizes the waste associated with stoichiometric reagents and simplifies purification. mdpi.com

Atom Economy: Designing syntheses with high atom economy, such as addition or condensation reactions with benign by-products like water, directly reduces the formation of unwanted materials. nih.gov

Alternative Solvents: Solvent-free methods eliminate liquid waste streams, while recyclable solvents like ionic liquids or easily removable ones like scCO₂ significantly cut down on solvent consumption and disposal costs. researchinschools.org

Process Intensification: Flow chemistry can lead to higher yields and selectivities, meaning less starting material is converted into impurities and waste. mdpi.com

By integrating these approaches, the synthesis of this compound can be transformed from a conventional process into a modern, sustainable one that aligns with the principles of green chemistry.

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Pathways

The creation of specific stereoisomers of 2-Naphthylmethyl cyclopropanecarboxylate (B1236923) is a primary challenge, as the biological and material properties of chiral molecules are often dependent on their specific three-dimensional structure. Future research will likely focus on developing highly efficient and stereoselective synthetic routes.

Current Approaches and Future Directions:

Enzymatic Synthesis: Biocatalytic methods, employing enzymes like lipases, offer a promising avenue for producing enantiomerically pure esters under mild conditions. nih.govnih.gov The high selectivity of enzymes can overcome the challenges of traditional chemical synthesis, which often yield racemic mixtures. nih.gov Future work could involve screening for novel lipases or engineering existing ones to enhance their specificity for 2-naphthylmethyl alcohol and cyclopropanecarboxylic acid.

Chiral Catalysts: The use of chiral transition metal complexes or organocatalysts in cyclopropanation reactions is a well-established strategy for achieving high enantioselectivity. organic-chemistry.orgmarquette.edu Research efforts could be directed towards designing catalysts specifically tailored for the synthesis of 2-Naphthylmethyl cyclopropanecarboxylate, potentially leading to scalable and cost-effective production of single enantiomers. nih.gov A modular approach using electron donor-acceptor (EDA) complexes activated by visible light has also shown promise for the enantioselective synthesis of cis-cyclopropanes. nih.gov

Stereoselective Photodecarboxylation: A novel approach involving the self-sensitized stereoselective photodecarboxylation of N-hydroxyphthalimide esters with benzothiazolines presents a metal-free method for generating chiral cis-cyclopropanes. nih.govacs.org Adapting this methodology for this compound could provide access to specific cis-isomers.

A known, non-stereoselective synthesis of a related compound, cyclopropane (B1198618) carboxylic acid (6-methyl-2-naphthyl)methyl ester, involves the reaction of cyclopropanecarboxylic acid with 6-methyl-2-(bromomethyl)naphthalene in the presence of potassium carbonate. prepchem.com

Synthetic Method Key Features Potential for Stereoselectivity
Williamson-like Ether SynthesisReaction of an alkoxide with a primary alkyl halide.Not inherently stereoselective without chiral precursors.
Fischer-Speier EsterificationAcid-catalyzed reaction of a carboxylic acid and an alcohol. echemi.comNot inherently stereoselective.
Enzymatic EsterificationUtilizes enzymes like lipases for catalysis. nih.govnih.govHigh potential for enantioselectivity. nih.gov
Catalytic CyclopropanationEmploys transition metal or organocatalysts. organic-chemistry.orgmarquette.eduHigh potential for both diastereoselectivity and enantioselectivity. organic-chemistry.org
PhotodecarboxylationLight-induced reaction of redox-active esters. nih.govacs.orgCan be highly stereoselective for cis-cyclopropanes. nih.gov

Exploration of Underutilized Reactivity and New Transformations

The inherent ring strain of the cyclopropane moiety in this compound makes it a versatile synthon for a variety of chemical transformations. Donor-acceptor cyclopropanes, in particular, are powerful building blocks for constructing complex carbocycles and heterocycles. researchgate.net

Potential Reaction Pathways:

Ring-Opening Reactions: The cyclopropane ring can undergo cleavage under various conditions (e.g., acid, base, transition metals) to generate linear or rearranged products. A samarium(II) iodide-mediated reductive ring-opening of cyclopropanecarboxylates has been demonstrated for site-selective deuteration. acs.org Exploring these reactions with this compound could lead to novel molecular scaffolds.

[3+2] Annulation Reactions: Donor-acceptor cyclopropanes are known to participate in [3+2] annulation reactions to form five-membered rings, a common structural motif in biologically active molecules. researchgate.net Investigating the reactivity of this compound in such reactions could yield new heterocyclic compounds with potential pharmaceutical applications.

Polymerization: The incorporation of cyclopropane units into polymer backbones can significantly influence the material's properties. birmingham.ac.ukcore.ac.uk Research into the polymerization of derivatives of this compound could lead to the development of new polyesters with tunable thermal and mechanical characteristics. birmingham.ac.ukcore.ac.uk

Computational Design of Derivatives with Tuned Properties

Computational chemistry offers a powerful tool for predicting the properties of novel molecules and guiding synthetic efforts. By modeling derivatives of this compound, researchers can identify candidates with desirable electronic, optical, or biological properties before committing to laboratory synthesis.

Areas for Computational Investigation:

Catalyst Design: Computational modeling can aid in the design of stereoselective catalysts for the synthesis of specific isomers of this compound. chemrxiv.org A mechanism-based, multi-state computational design workflow has been successfully used to engineer biocatalysts for new-to-nature cyclopropanation reactions with tailored selectivity. chemrxiv.org

Reaction Mechanism Elucidation: Computational studies can provide insights into the transition states and intermediates of reactions involving this compound, helping to optimize reaction conditions and predict product outcomes.

Integration with Advanced Analytical Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing yields, minimizing byproducts, and ensuring process safety. The integration of advanced analytical techniques with the synthesis and transformation of this compound is a key area for future research.

Applicable Analytical Methods:

Spectroscopic Techniques: In-line Raman, near-infrared (NIR), and UV-visible spectroscopies can provide real-time information on the concentration of reactants, intermediates, and products during a reaction. researchgate.net

Mass Spectrometry: Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) allow for the real-time monitoring of catalytic intermediates, providing valuable mechanistic insights. uvic.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both qualitative and quantitative analysis of reaction mixtures. uvic.ca Stopped-flow NMR systems can be used to study very fast reactions. uvic.ca

Analytical Technique Information Provided Application in Real-time Monitoring
Raman SpectroscopyVibrational modes of molecules, concentration. researchgate.netMonitoring conversion rates and detecting intermediates. researchgate.net
Mass SpectrometryMolecular weight, structural information. uvic.caIdentifying and tracking catalytic species and byproducts. uvic.ca
NMR SpectroscopyDetailed structural information, quantification. uvic.caFollowing the formation of products and disappearance of reactants. uvic.ca
Gas Chromatography (GC)Separation and quantification of volatile compounds. acs.orgMonitoring product purity and reaction completion. acs.org

Scale-Up Considerations and Industrial Feasibility Studies

For any chemical compound to have a practical impact, its synthesis must be scalable and economically viable. While detailed economic analysis is beyond the scope of this article, the technical challenges associated with the large-scale production of this compound are a critical area of focus.

Key Technical Challenges:

Reactor Design: The choice of reactor (e.g., batch, continuous flow) can significantly impact the efficiency and safety of the process. researchgate.netmdpi.com For esterifications, reactive distillation has been shown to be an efficient continuous process. researchgate.net

Catalyst Recovery and Reuse: For catalytic processes, the ability to recover and reuse the catalyst is crucial for industrial feasibility. acs.org

Purification: Developing efficient and scalable purification methods, such as crystallization or chromatography, is essential to obtain the final product with the required purity. prepchem.com

Process Safety: A thorough understanding of the reaction thermodynamics and kinetics is necessary to ensure safe operation on an industrial scale.

The Fischer esterification is a widely used industrial process for producing esters. echemi.com However, it often requires high temperatures and can be less environmentally friendly than biocatalytic methods. mdpi.com Enzymatic processes, on the other hand, operate under milder conditions and can produce higher purity products, making them an attractive alternative for industrial-scale synthesis. nih.govmdpi.com

Q & A

Q. Table 1: Representative Reaction Conditions

MethodReagents/ConditionsYield (%)Reference
DCC-mediated couplingDCC, DMAP, CH₂Cl₂, 0°C to RT, 12h75–85
Acid chloride routeSOCl₂, 2-naphthylmethanol, reflux60–70

What metabolic pathways degrade this compound under anaerobic conditions?

Advanced Research Question
Anaerobic degradation involves microbial transformation via:

  • Initial Hydrolysis : Ester cleavage to release cyclopropanecarboxylic acid and 2-naphthylmethanol .
  • Aromatic Ring Reduction : Hydrogenation of the naphthyl group to tetrahydronaphthyl derivatives, observed in soil and sediment studies .
  • Succinate Adduct Formation : Detection of (2-naphthylmethyl)succinate as a key metabolite, suggesting fumarate addition analogous to naphthalene degradation .

Q. Key Data Contradictions :

  • Traces of (2-naphthylmethyl)succinate were detected in naphthalene-grown cultures without 2-methylnaphthalene, implying side reactions (e.g., reverse β-oxidation) rather than direct methylation .

Which analytical techniques are optimal for characterizing this compound and its metabolites?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm) .
  • GC-MS : For volatile derivatives (e.g., methyl esters) with electron ionization (EI) to fragment patterns (m/z 144 for cyclopropane moiety) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., cyclopropane C-C-C angle ~60°) .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic FeatureReference
¹³C NMRCyclopropane carbons: 15–25 ppm
GC-MSParent ion [M⁺] at m/z 256

How do environmental factors influence the dissipation of this compound in agricultural systems?

Advanced Research Question
Field studies on apple trees show:

  • Photodegradation : Rapid UV-induced cleavage of the ester bond (t₁/₂ = 4–6 hours in sunlight) .
  • Microbial Activity : Soil microbiota accelerate degradation to lipophilic metabolites (e.g., 2-naphthoic acid) under aerobic conditions .
  • Hydrolysis : pH-dependent stability; half-life <24 hours in alkaline soils (pH >8) .

Experimental Design Tip : Use ¹⁴C-labeled compound to track mineralization pathways in soil microcosms .

What mechanistic insights explain the formation of (2-naphthylmethyl)succinate during anaerobic degradation?

Advanced Research Question

  • Enzymatic Fumarate Addition : Similar to naphthalene degradation, succinate synthase catalyzes addition to fumarate, forming the succinyl adduct .
  • Isotopic Tracers : ¹³C-bicarbonate labeling confirmed carboxylation (not methylation) in marine strains, ruling out abiotic pathways .
  • Reversibility : β-oxidation-like enzymes may reverse the succinate-to-CoA conversion, explaining trace adducts in naphthalene cultures .

Methodological Recommendation : Combine proteomics (enzyme identification) with ¹³C metabolic flux analysis .

How do structural modifications to the cyclopropane ring affect the compound's bioactivity?

Advanced Research Question
Comparative studies with pyrethroids (e.g., tralomethrin) reveal:

  • Ring Substituents : Electron-withdrawing groups (e.g., halogens) enhance stability but reduce microbial degradation .
  • Stereochemistry : cis- vs. trans-cyclopropane configurations alter binding to target enzymes (e.g., acetylcholinesterase) .

Q. Table 3: Structure-Activity Relationships

ModificationEffect on BioactivityReference
Methylation at C2Increased insecticidal potency
Fluorination at C3Reduced soil mobility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.